ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a butoxybenzoyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an aldehyde and a ketone.
Introduction of the butoxybenzoyl group: This step may involve the acylation of the enone with 4-butoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction of the enone can yield saturated ketones or alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as an intermediate in the production of dyes, fragrances, or polymers.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-hydroxyphenyl)prop-2-enoate
Uniqueness
Ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both butoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct physical and chemical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-4-6-15-29-20-13-9-18(10-14-20)22(25)24-21(23(26)28-5-2)16-17-7-11-19(27-3)12-8-17/h7-14,16H,4-6,15H2,1-3H3,(H,24,25)/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUMAATJKZAFV-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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